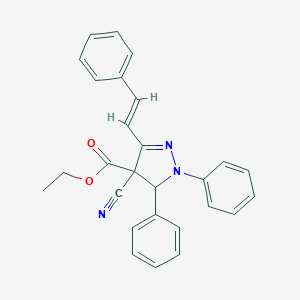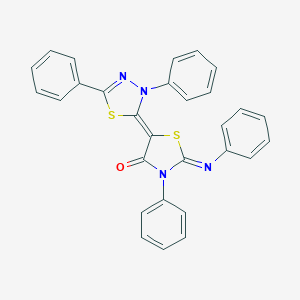![molecular formula C22H28BrN3O3 B283170 2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide](/img/structure/B283170.png)
2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BPPA and is known for its potential applications in the field of medicinal chemistry. In
作用機序
The mechanism of action of BPPA is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial growth. BPPA has also been shown to have an effect on the central nervous system, although the exact mechanism of action is not yet clear.
Biochemical and Physiological Effects:
BPPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. BPPA has also been shown to inhibit the growth of cancer cells and bacteria. Additionally, BPPA has been shown to have an effect on the central nervous system, although the exact nature of this effect is not yet clear.
実験室実験の利点と制限
One of the main advantages of using BPPA in lab experiments is its potential applications in the field of medicinal chemistry. BPPA has been shown to have a number of properties that make it a promising candidate for the development of new drugs. However, there are also some limitations to using BPPA in lab experiments. For example, the synthesis of BPPA is a complex process that requires specialized equipment and careful attention to detail. Additionally, the exact mechanism of action of BPPA is not yet fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions that could be explored in the study of BPPA. One potential direction is the development of new drugs based on the structure of BPPA. Another potential direction is the study of the mechanism of action of BPPA, which could lead to a better understanding of its potential applications in the field of medicinal chemistry. Additionally, further research could be conducted to explore the potential applications of BPPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
The synthesis of BPPA involves the reaction of 4-bromo-2-nitrophenol with N-phenylacetamide in the presence of a base and a reducing agent. The resulting intermediate is then reacted with 3-(4-morpholinyl)propylamine to yield the final product. The synthesis of BPPA is a complex process that requires careful attention to detail and the use of specialized equipment.
科学的研究の応用
BPPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. BPPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BPPA has been shown to have potential applications in the field of drug delivery.
特性
分子式 |
C22H28BrN3O3 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
2-[4-bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C22H28BrN3O3/c23-19-7-8-21(29-17-22(27)25-20-5-2-1-3-6-20)18(15-19)16-24-9-4-10-26-11-13-28-14-12-26/h1-3,5-8,15,24H,4,9-14,16-17H2,(H,25,27) |
InChIキー |
NRYDPLQKSWAGCA-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNCC2=C(C=CC(=C2)Br)OCC(=O)NC3=CC=CC=C3 |
正規SMILES |
C1COCCN1CCCNCC2=C(C=CC(=C2)Br)OCC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)
![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)


![4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)



![7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B283102.png)
![3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283106.png)
![Methyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283108.png)
![Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283109.png)
![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283110.png)